Methicillin sodium

Overview

Description

It was developed in the late 1950s and was primarily used to treat infections caused by penicillinase-producing staphylococci, which are resistant to other penicillins . Methicillin sodium is no longer widely used in clinical practice due to the emergence of methicillin-resistant Staphylococcus aureus (MRSA) and the availability of more effective antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methicillin sodium is synthesized from 6-aminopenicillanic acid, a core structure shared by all penicillins. The synthesis involves the acylation of 6-aminopenicillanic acid with 2,6-dimethoxybenzoyl chloride under basic conditions to form methicillin . The reaction is typically carried out in an aqueous or organic solvent, such as dichloromethane, with a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis steps similar to those described above. The final product is often purified through crystallization and converted to its sodium salt form for stability and solubility .

Chemical Reactions Analysis

Hydrolysis Reactions

1.1 Acidic Hydrolysis

Methicillin sodium undergoes hydrolysis in acidic environments, particularly under gastric acid conditions. This reaction leads to the cleavage of the beta-lactam ring, rendering the compound inactive. The instability in acidic media necessitates parenteral administration for therapeutic use .

1.2 Resistance to Beta-Lactamase Enzymatic Hydrolysis

Unlike traditional penicillins, this compound resists hydrolysis by beta-lactamase enzymes due to steric hindrance from its ortho-dimethoxyphenyl side chain. This structural feature prevents enzyme binding and inactivation, enabling efficacy against penicillinase-producing bacteria .

Covalent Binding to Penicillin-Binding Proteins (PBPs)

2.1 Mechanism of PBP Inhibition

this compound inhibits bacterial cell wall synthesis by binding to PBPs, enzymes responsible for peptidoglycan cross-linking. The beta-lactam ring reacts with a serine residue in PBPs, forming a covalent acylenzyme intermediate. This inactivates PBP function, disrupting cell wall integrity and leading to bacterial lysis .

2.2 Structural Basis for Beta-Lactamase Resistance

The ortho-dimethoxyphenyl group adjacent to the beta-lactam ring creates steric bulk, preventing beta-lactamase enzymes from accessing the reactive site. This modification enhances stability against enzymatic degradation compared to non-resistant penicillins .

Stability and Degradation Pathways

3.1 Solubility and Solvent Effects

this compound is freely soluble in water and methanol but sparingly soluble in organic solvents like ethylene chloride and benzene. Solubility profiles influence its stability and bioavailability in different media .

3.2 Susceptibility to Gastric Acid

The compound is rapidly inactivated by gastric acid due to acidic hydrolysis, necessitating non-oral administration routes (e.g., intravenous) .

Key Reaction Table

Scientific Research Applications

Clinical Applications

-

Treatment of Staphylococcal Infections

- Methicillin sodium is primarily indicated for treating infections caused by methicillin-sensitive Staphylococcus aureus (MSSA). Its use has been critical in managing skin and soft tissue infections, pneumonia, and endocarditis.

-

Management of MRSA Infections

- Although methicillin is ineffective against MRSA, research has explored its role in combination therapies. For instance, a study demonstrated that the combination of methicillin with HAMLET (Human Alpha-lactalbumin Made Lethal to Tumor Cells) significantly reduced bacterial counts in MRSA-infected wounds in rats, suggesting a potential adjunctive use in wound healing .

- Comparative Studies

Case Study 1: Pediatric MRSA Carriage

A study focused on a child care center reported a case where a 2-year-old boy exhibited signs of sepsis due to MRSA after failing to respond to macrolide therapy for otitis media. The child was treated with intravenous vancomycin after isolation of MRSA from ear drainage. This case illustrates the challenges posed by MRSA and highlights the need for effective treatment protocols .

Case Study 2: Nephropathy Associated with Methicillin

Research on patients receiving methicillin therapy for Staphylococcus aureus bacteremia revealed that 17% experienced drug-induced acute interstitial nephritis. This complication underscores the importance of monitoring renal function during treatment, particularly in patients with prolonged therapy or pre-existing conditions like endocarditis .

Efficacy Against Bacterial Resistance

Recent studies have explored the potential of methicillin in sensitizing resistant bacterial strains to traditional antibiotics. The combination treatment with HAMLET showed promising results in enhancing the effectiveness of methicillin against MRSA by reducing bacterial load significantly .

Toxicity Profiles

Methicillin's toxicity profile has been evaluated in various studies. A comparative analysis indicated that while both methicillin and nafcillin were effective, methicillin had a higher rate of urologic complications . Monitoring adverse effects remains crucial in clinical practice.

Summary Tables

| Application | Description | Key Findings |

|---|---|---|

| Treatment of MSSA | Effective against infections caused by MSSA | High cure rates reported in clinical settings |

| Adjunctive use in MRSA | Combination with HAMLET shows potential to enhance efficacy | Significant reduction in bacterial counts observed |

| Pediatric use | Comparable efficacy to nafcillin but higher urologic toxicity | Methicillin associated with more adverse effects |

| Nephropathy | Observed in patients receiving prolonged methicillin therapy | 17% incidence rate; reversible upon discontinuation |

Mechanism of Action

Methicillin sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Methicillin sodium is part of the penicillinase-resistant penicillin group, which includes other antibiotics such as:

- Oxacillin

- Nafcillin

- Cloxacillin

- Dicloxacillin

Comparison:

- Oxacillin and Nafcillin: Similar to this compound in their resistance to beta-lactamase enzymes but have different pharmacokinetic properties and are used more frequently in clinical practice .

- Cloxacillin and Dicloxacillin: Also resistant to beta-lactamase enzymes and have a broader spectrum of activity compared to this compound.

Uniqueness: this compound was one of the first antibiotics developed to combat penicillinase-producing bacteria, making it a pioneer in the field of beta-lactamase-resistant antibiotics. its clinical use has diminished due to the rise of MRSA and the development of more effective alternatives.

Biological Activity

Methicillin sodium is a semi-synthetic antibiotic belonging to the penicillin class, primarily used to treat infections caused by penicillinase-producing staphylococci. Its biological activity is characterized by its ability to inhibit bacterial cell wall synthesis, thereby exerting a bactericidal effect against Gram-positive bacteria, particularly Staphylococcus aureus. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, resistance patterns, and clinical applications.

This compound functions by binding to penicillin-binding proteins (PBPs) located in bacterial cell membranes. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers in the bacterial cell wall. The disruption of this process leads to cell lysis and death of the bacteria. The specific action of methicillin against resistant strains has been a focal point in understanding its effectiveness.

| Mechanism | Description |

|---|---|

| PBP Binding | Inhibits transpeptidation in peptidoglycan synthesis |

| Cell Wall Disruption | Leads to lysis and death of the bacterial cell |

| Bactericidal Effect | Effective against actively dividing bacteria |

Antibacterial Activity

This compound exhibits potent antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and has been used as a benchmark for testing resistance in Staphylococcus species. Its minimum inhibitory concentration (MIC) values typically range around 2.1 μg/mL against S. aureus, indicating its effectiveness in clinical settings.

Case Study: Efficacy Against MRSA

A recent study highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated that while MRSA strains showed resistance to methicillin, new compounds developed from phenotypic screening exhibited significant antibacterial activity against these resistant strains with MIC values ranging from 3.125 to 6.25 μg/mL .

Table 2: Comparative MIC Values

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-sensitive S. aureus | 2.1 |

| MRSA | 3.125 - 6.25 |

| Other Gram-positive bacteria | Varies |

Resistance Patterns

The emergence of antibiotic resistance is a significant concern in treating infections with this compound. Methicillin-resistant strains have developed through various mechanisms, including:

- Alteration of PBPs : Changes in PBPs reduce binding affinity for methicillin.

- Efflux Pumps : Increased expression of efflux pumps can expel the antibiotic from bacterial cells.

- Biofilm Formation : Some strains form biofilms that protect them from antibiotic action.

In clinical studies, it has been observed that while resistance can develop rapidly with prolonged exposure to traditional antibiotics, newer compounds derived from methicillin have shown minimal resistance development even after multiple passages .

Clinical Applications

This compound is primarily indicated for treating infections caused by susceptible strains of staphylococci and is commonly used in hospital settings for serious infections such as:

- Endocarditis

- Osteomyelitis

- Skin and soft tissue infections

Adverse Effects

While generally well-tolerated, this compound can cause adverse effects such as:

- Allergic reactions (e.g., rash, anaphylaxis)

- Hematological reactions (e.g., leukopenia)

- Gastrointestinal disturbances

Monitoring for these effects is crucial during treatment.

Q & A

Q. Basic: What methodologies are recommended for determining the purity and structural integrity of methicillin sodium in experimental settings?

Answer:

To assess purity, use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm, comparing retention times against certified standards . For structural confirmation, employ Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) to verify characteristic peaks, such as the β-lactam proton (δ 4.5–5.5 ppm) and methoxy groups (δ 3.3–3.7 ppm) . Quantify impurities via mass spectrometry (LC-MS) to detect degradation products like β-lactam ring-opened derivatives. Always report batch-specific purity (e.g., ≥90% by HPLC) and storage conditions (-20°C, desiccated) to ensure reproducibility .

Table 1: Key Characterization Techniques

Q. Basic: How should researchers design experiments to evaluate this compound’s antibacterial activity against Staphylococcus aureus?

Answer:

Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays:

- Prepare serial dilutions (0.5–256 µg/mL) in cation-adjusted Mueller-Hinton broth .

- Inoculate with ~5 × 10⁵ CFU/mL of S. aureus (ATCC 25923 as control).

- Incubate at 35°C for 18–24 hours.

- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration inhibiting visible growth. Include quality controls (e.g., methicillin-resistant S. aureus [MRSA] strains for resistance validation) .

Note: For time-kill assays, sample at 0, 2, 4, 8, and 24 hours to assess bactericidal vs. bacteriostatic effects .

Q. Basic: What protocols ensure this compound’s stability during in vitro studies?

Answer:

- pH Sensitivity : Avoid acidic conditions (pH <5) to prevent β-lactam ring hydrolysis. Use neutral buffers (e.g., PBS, pH 7.4) .

- Temperature Stability : Store lyophilized powder at -20°C; reconstituted solutions are stable for 24 hours at 4°C .

- Analytical Monitoring : Track degradation via UV spectroscopy (λmax = 265 nm) or HPLC at 0, 6, 12, and 24 hours .

Q. Advanced: How can researchers investigate the molecular mechanisms of methicillin resistance in Staphylococcus aureus?

Answer:

Combine genomic , proteomic , and structural biology approaches:

- Genomic Analysis : Amplify and sequence mecA gene mutations using PCR primers (mecA-F: 5′-AAAATCGATGGTAAAGGTTGGC-3′; mecA-R: 5′-AGTTCTGCAGTACCGGATTTGC-3′) .

- Protein Binding Studies : Perform surface plasmon resonance (SPR) to measure methicillin’s affinity for penicillin-binding proteins (PBPs) like PBP2a .

- Molecular Dynamics Simulations : Model interactions between methicillin and mutated PBPs using software like GROMACS .

Key Consideration: Compare resistant (MRSA) and susceptible (MSSA) strains to isolate resistance-specific pathways .

Q. Advanced: What experimental strategies address contradictory MIC values reported across studies?

Answer:

Resolve discrepancies through:

- Standardized Protocols : Adhere to CLSI guidelines for inoculum size, media, and incubation conditions .

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to account for inter-lab variability .

- Confounding Variables : Test pH, cation concentration (Mg²⁺/Ca²⁺), and serum protein binding effects on MIC .

Table 2: Factors Influencing MIC Variability

| Factor | Impact on MIC | Mitigation Strategy |

|---|---|---|

| Inoculum density | Higher density → ↑ MIC | Standardize to 5 × 10⁵ CFU/mL |

| Cation concentration | Low Mg²⁺ → ↓ activity | Use cation-adjusted broth |

| Serum proteins | Binding → ↑ MIC | Supplement broth with 50% serum |

Q. Advanced: How can researchers optimize this compound synthesis to improve yield and reduce byproducts?

Answer:

- Fermentation Optimization : Adjust aeration (DO ≥30%), temperature (24–26°C), and precursor (phenylacetic acid) feeding rates in Penicillium chrysogenum cultures .

- Downstream Processing : Use ion-exchange chromatography (e.g., Dowex 1X8 resin) to isolate methicillin from penicillins G/V .

- Byproduct Reduction : Monitor and remove 6-APA (6-aminopenicillanic acid) impurities via gradient elution HPLC .

Properties

CAS No. |

132-92-3 |

|---|---|

Molecular Formula |

C17H20N2NaO6S |

Molecular Weight |

403.4 g/mol |

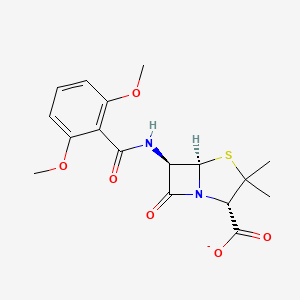

IUPAC Name |

(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1 |

InChI Key |

YPDBCTZTLGGIMN-UMLIZJHQSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na] |

Key on ui other cas no. |

132-92-3 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

61-32-5 (Parent) |

Synonyms |

Dimethoxyphenyl Penicillin Methicillin Methicillin Hydrate, Monosodium Salt Methicillin Monohydrate, Monosodium Salt Methicillin Sodium Meticillin Metin Penicillin, Dimethoxyphenyl Staphcillin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.